H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 is classified as a peptide with a specific sequence of amino acids. It contains a reduced peptide bond (psi bond) between phenylalanine and glutamic acid, which enhances its stability and biological activity. The compound is derived from modifications of natural peptides to improve their pharmacological properties. Its structure allows it to function as a competitive inhibitor of the HIV-1 protease, which is crucial for viral replication .
The synthesis of H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Key parameters in the synthesis include:
The molecular structure of H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 can be described by its sequence and the presence of a psi bond. The compound has the following molecular formula:
H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 primarily undergoes reactions relevant to its function as an enzyme inhibitor. Key reactions include:
The binding involves specific interactions between the peptide's functional groups and the active site residues of the protease, stabilizing the inhibitor-enzyme complex.
The mechanism through which H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 exerts its inhibitory effect on HIV-1 protease involves:
The physical and chemical properties of H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 include:
Safety data sheets indicate standard precautions for handling peptides, including protective equipment during synthesis and storage .
H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 has several significant applications:
The peptide backbone follows the sequence: Arginine-Valine-Leucine-ψ(CH₂NH)Phenylalanine-Glutamate-Alanine-Norleucine-NH₂. This heptapeptide features a C-terminal amidation and incorporates Norleucine (Nle), a linear analog of Methionine, which enhances hydrophobicity and metabolic stability. The N-terminal Arginine contributes a positively charged guanidinium group, while Glutamate introduces a negative charge at physiological pH, creating an amphipathic character. The specific arrangement of hydrophobic (Valine, Leucine, Phenylalanine, Norleucine) and hydrophilic (Arginine, Glutamate) residues facilitates targeted molecular interactions [4] [8].
The ψ(CH₂NH) bond (reduced peptide bond) replaces the typical amide carbonyl (-C=O-) with a methylene (-CH₂-) group between Leucine and Phenylalanine residues. This modification:
Table 1: Bond Characteristics Comparison
Property | Native Peptide Bond (-CO-NH-) | ψ(CH₂NH) Bond |
---|---|---|
Bond Length | 1.32 Å (C-N) | 1.49 Å (C-N) |
Bond Angle | ~120° | ~109° |
Rotation Barrier | High (resonance stabilization) | Low (single-bond nature) |
Protease Resistance | Low | High |
Hydrogen Bonding Capacity | Yes | No |
The ψ(CH₂NH) bond’s single-bond nature permits free rotation, enabling adaptive binding but reducing structural rigidity. This contrasts with the planar, hydrogen-bonding native bonds critical for secondary structures like α-helices [1] [5] [10].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8